4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide
Description
4-Chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide (CAS: 894014-98-3) is a benzenesulfonamide derivative featuring a 2,4-dimethylthiazole moiety linked via an ethyl spacer . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is substituted with methyl groups at positions 2 and 4, which may influence steric and electronic properties. The sulfonamide group (-SO₂NH-) is para-substituted with a chlorine atom, a common pharmacophore in bioactive molecules.
Properties
IUPAC Name |
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVYUQDNGUMFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(2,4-dimethylthiazol-5-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce the corresponding amine.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multi-step chemical reactions that integrate thiazole moieties into sulfonamide frameworks. The compound's structure can be characterized by its molecular formula , which includes a chloro group, a thiazole derivative, and a sulfonamide functional group.
Research indicates that compounds containing thiazole moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Studies have demonstrated that derivatives of thiazole-sulfonamide compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a related study found that sulfonamide hybrids showed promising cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 15 |
| Related Thiazole-Sulfonamide | MCF-7 | 12 |
| Related Thiazole-Sulfonamide | HeLa | 10 |
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that thiazole-containing compounds possess broad-spectrum activity against various bacterial strains. For example, studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria .
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Potential Therapeutic Applications
The unique combination of the thiazole and sulfonamide functionalities in this compound suggests potential therapeutic applications beyond oncology and infectious diseases.
Anti-inflammatory Effects
Thiazole derivatives have been studied for their anti-inflammatory properties. The sulfonamide group may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis or other inflammatory disorders .
Neurological Applications
Emerging research suggests that thiazole derivatives may also play a role in neuroprotection and cognitive enhancement, particularly in models of neurodegenerative diseases . The structural similarity to known neuroprotective agents indicates potential for further exploration in this domain.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, the compound can disrupt the production of folic acid, leading to the inhibition of bacterial growth. Additionally, the thiazole ring may interact with various biological targets, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiazole and Heterocyclic Variants
MMV665914: 4-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide Key Differences: Replaces the 2,4-dimethylthiazole with a pyridin-3-yl group and introduces a 2-methoxyphenylpiperazine moiety.
5-Chloro-N-(pyridin-3-ylmethyl)-4-(phenylsulfonyl)thiazol-2-amine (CAS: 736169-75-8)
- Key Differences : Features a benzenesulfonyl group directly attached to the thiazole ring and a pyridin-3-ylmethylamine substituent.
- Implications : The sulfonyl-thiazole core may enhance metabolic stability, while the pyridine group could modulate solubility .
Piperidine and Nitrophenyl Derivatives
W-18 : 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide
- Key Differences : Incorporates a piperidinylidene ring and a 4-nitrophenyl group.
- Implications : The nitro group and piperidinylidene structure are associated with opioid-like activity, though W-18 is regulated as a controlled substance due to its pharmacological risks .
Triazole and Trifluoromethyl Derivatives
4-Chloro-N-[(4-methyl-5-sulfanyl-triazol-3-yl)methyl]benzenesulfonamide (CAS: 887308-94-3)
- Key Differences : Replaces the thiazole with a 1,2,4-triazole ring and introduces a sulfanyl (-SH) group.
- Implications : The triazole’s hydrogen-bonding capacity and the sulfanyl group may enhance interactions with metalloenzymes or redox-active targets .
4-Chloro-N-(2-[(3-chloro-5-(trifluoromethyl)pyridin-2-yl)aminoethyl)aminophenyl)benzenesulfonamide (CAS: 338772-81-9) Key Differences: Contains a trifluoromethylpyridine group and a chloro-substituted benzene. Implications: The CF₃ group improves lipophilicity and metabolic resistance, while the chloro-pyridine moiety may enhance target specificity .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₇H₁₈ClN₃O₂S₂ | 395.93 | 2,4-Dimethylthiazole, Cl-benzene |
| MMV665914 | C₂₄H₂₇ClN₆O₃S | 514.02 | Pyridin-3-yl, 2-methoxyphenylpiperazine |
| W-18 | C₁₉H₁₉ClN₄O₄S | 442.89 | 4-Nitrophenyl, piperidinylidene |
| CAS 887308-94-3 (Triazole derivative) | C₁₀H₁₁ClN₄O₂S₂ | 330.86 | 1,2,4-Triazole, sulfanyl group |
Biological Activity
4-Chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a thiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole moieties exhibit various biological activities, including anticancer and antimicrobial properties. The presence of the 4-chloro substituent is particularly noteworthy as it has been associated with enhanced biological activity in related compounds.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | |
| Compound B | IGR39 (Melanoma) | 27.8 ± 2.8 | |
| Compound C | A549 (Lung Cancer) | <30 |
The compound's structure suggests that the thiazole ring and the chloro substituent may play critical roles in enhancing its cytotoxicity.
The mechanism by which this compound exerts its effects may involve the inhibition of tubulin polymerization, a common pathway for many anticancer agents. Studies indicate that similar benzenesulfonamide derivatives can disrupt microtubule formation, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have demonstrated promising antimicrobial activity. For example, certain thiazole-containing compounds have been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Summary of Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 15 µg/mL | |
| Compound E | S. aureus | 10 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and the para position of the benzenesulfonamide significantly influence the biological activity of these compounds. Substituents such as methyl or chloro groups at specific positions enhance cytotoxicity and antimicrobial efficacy.
Figure 1: Key Structural Features Influencing Activity
- Thiazole Ring : Essential for anticancer activity.
- Chloro Substituent : Enhances potency against cancer cell lines.
- Sulfonamide Moiety : Contributes to antimicrobial properties.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated a series of thiazole derivatives, including those with similar structures to our compound, demonstrating significant reductions in cell viability across multiple cancer cell lines .
- Antimicrobial Evaluation : Another investigation assessed various thiazole derivatives against bacterial strains, revealing that compounds with halogen substitutions exhibited enhanced antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
